molecular formula C22H24N4 B14006934 1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine

1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine

Cat. No.: B14006934
M. Wt: 344.5 g/mol
InChI Key: KBLHPUAEEKHIKK-UHFFFAOYSA-N
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Description

1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with diphenyl groups and a piperidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring followed by the introduction of diphenyl groups and the piperidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research to fully understand the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Diphenyl-2-pyrazinyl)-4-piperidinemethanamine is unique due to its specific substitution pattern and the presence of both pyrazine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C22H24N4/c23-15-17-11-13-26(14-12-17)20-16-24-21(18-7-3-1-4-8-18)22(25-20)19-9-5-2-6-10-19/h1-10,16-17H,11-15,23H2

InChI Key

KBLHPUAEEKHIKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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